3-Amino-8-methylquinoline-2-carboxylic acid
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Overview
Description
3-Amino-8-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 3-position, a methyl group at the 8-position, and a carboxylic acid group at the 2-position, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-8-methylquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions to form the quinoline ring system.
Industrial Production Methods: For industrial production, the Doebner-Miller reaction is often employed. This method involves the condensation of aniline with acrolein in the presence of a strong acid, such as hydrochloric acid, to form the quinoline derivative. The reaction is carried out in a flow reactor to ensure efficient mixing and heat transfer, resulting in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
3-Amino-8-methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions enable the compound to inhibit enzymes or disrupt cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the amino and methyl groups.
8-Methylquinoline: Similar structure but without the amino and carboxylic acid groups.
3-Aminoquinoline: Lacks the methyl and carboxylic acid groups.
Uniqueness: 3-Amino-8-methylquinoline-2-carboxylic acid is unique due to the presence of all three functional groups (amino, methyl, and carboxylic acid), which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-amino-8-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-6-3-2-4-7-5-8(12)10(11(14)15)13-9(6)7/h2-5H,12H2,1H3,(H,14,15) |
InChI Key |
JYQWAQAFSZPTOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C(=O)O)N |
Origin of Product |
United States |
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